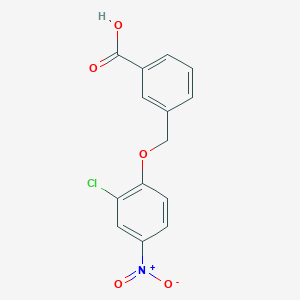

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid

Overview

Description

- IUPAC Name : 3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid

- Molecular Formula : C<sub>14</sub>H<sub>10</sub>ClNO<sub>5</sub>

- CAS Number : 30880-72-9

- Physical Form : White to yellow powder or crystals

- Purity : 95%

- Storage Temperature : Refrigerator

- Country of Origin : US

Synthesis Analysis

- The synthesis route and conditions for this compound are not explicitly provided in the available information.

Molecular Structure Analysis

- The molecular structure consists of a benzoic acid core with a chloro-nitrophenyl group attached via a methylene bridge.

Chemical Reactions Analysis

- Specific chemical reactions involving this compound are not detailed in the available data.

Physical And Chemical Properties Analysis

- Molecular Weight : 307.69 g/mol

- Boiling Point : Not provided

- Solubility : Moderately soluble in water

- Log P (lipophilicity) : 2.31

- Safety : Warning (Hazard Statement H302)

Scientific Research Applications

Plant Growth Regulation

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid and its derivatives have been studied for their role in plant growth regulation. Research has shown that specific substitutions in the benzoic acid structure can significantly influence growth-promoting activity. This includes variations in the chloro- and methyl-substituted phenoxyacetic and benzoic acids, which have been analyzed using various plant-based tests to determine their physiological activity (Pybus, Smith, Wain, & Wightman, 1959).

Polymer Technology

In the field of polymer technology, substituted benzoic acids like 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid are used as dopants for polyaniline, a conducting polymer. These compounds enhance the electrical properties of the polymers, making them suitable for advanced technological applications. The conductivity and other physical properties of these doped polymers have been extensively studied (Amarnath & Palaniappan, 2005).

Synthesis of Monomers for Polybenzimidazoles

This compound is used in the synthesis of AB-type monomers for polybenzimidazoles, a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis process involves a nucleophilic aromatic substitution reaction (Begunov & Valyaeva, 2015).

Dye and Pigment Industry

In the dye and pigment industry, derivatives of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid are used in the synthesis and modification of dyes. For instance, the nitration of chloro-methyl-benzoyl benzoic acid derivatives can lead to the formation of various dye components, altering their color and solubility properties (Arient, Šlosar, Štěrba, & Obruba, 1967).

Molecular Structure and Solubility StudiesThis compound is also involved in studies related to molecular structure and solubility. Understanding its behavior in different solvents and conditions helps in predicting its reactivity and stability in various applications. Such studies are crucial for developing new materials and chemicals [(Pramanik, Dey, & Mukherjee, 2019)]

Synthesis and Applications of 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic Acid

Polymer and Drug Synthesis

- The synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, involves using compounds similar to 3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid. This process underscores the role of such compounds in drug synthesis and development (Lomov, 2019).

- The compound is also involved in creating new AB-type monomers for polybenzimidazoles, highlighting its utility in advanced polymer synthesis (Begunov & Valyaeva, 2015).

Agricultural Applications

- In agriculture, similar compounds have been studied for their plant growth-regulating properties. For example, chloro- and methyl-substituted phenoxyacetic and benzoic acids have demonstrated significant physiological activity in plant growth tests, suggesting potential agricultural applications (Pybus, Smith, Wain, & Wightman, 1959).

Dye Manufacturing

- Such compounds are also relevant in dye manufacturing. For instance, the nitration of related chloro-methyl-benzoyl benzoic acid derivatives can lead to the formation of various dye components, which are crucial in the textile industry (Arient, Šlosar, Štěrba, & Obruba, 1967).

Conductive Polymer Development

- In the field of conductive polymers, similar benzoic acid derivatives are used as dopants for polyaniline, enhancing its electrical properties and making it suitable for various technological applications (Amarnath & Palaniappan, 2005).

Future Directions

- Further research is needed to explore its potential applications, biological activity, and safety profiles.

Please note that the synthesis route and specific chemical reactions are not available in the provided data. For a more comprehensive analysis, additional research would be required. If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

3-[(2-chloro-4-nitrophenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO5/c15-12-7-11(16(19)20)4-5-13(12)21-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWNQMAQVXLDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953061 | |

| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid | |

CAS RN |

30880-72-9 | |

| Record name | 30880-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(2-Chloro-4-nitrophenoxy)methyl]benzoato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)

![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)